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Compound of Interest

Compound Name:
4-Bromo-3-(2-

methoxyethoxy)pyridine

Cat. No.: B8167060

Get Quote

CAS Number: 1628707-46-9 Role: High-Value Solubilizing Scaffold for Medicinal Chemistry[1]

Part 1: Executive Summary & Strategic Value
In the landscape of modern drug discovery, 4-Bromo-3-(2-methoxyethoxy)pyridine (CAS

1628707-46-9) represents a critical "solubility-enhancing" building block. As molecular

complexity increases in kinase inhibitor and GPCR ligand design, lipophilicity (LogP) often

rises, leading to poor bioavailability.

This scaffold solves a dual problem:

Structural Handle: The C4-Bromine atom serves as a highly reactive electrophile for cross-

coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex

pharmacophores.

Physicochemical Modulation: The C3-(2-methoxyethoxy) side chain acts as a "mini-PEG"

motif. It disrupts crystal lattice energy and interacts with aqueous solvent shells, significantly

lowering LogP and improving metabolic stability compared to simple alkoxy groups.
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This guide details the synthesis, reactivity profile, and handling protocols for this compound,

designed for researchers requiring high-purity intermediates for SAR (Structure-Activity

Relationship) exploration.

Part 2: Chemical Identity & Properties[2][3][4]
Property Specification

CAS Number 1628707-46-9

IUPAC Name 4-Bromo-3-(2-methoxyethoxy)pyridine

Molecular Formula C₈H₁₀BrNO₂

Molecular Weight 232.07 g/mol

SMILES COCCOC1=C(Br)C=CN=C1

Appearance White to off-white solid / Low-melting solid

Solubility
Soluble in DMSO, MeOH, DCM; Sparingly

soluble in water

LogP (Predicted) ~1.2 (vs. ~2.1 for 3-ethoxy analog)

Storage Inert atmosphere (Argon/Nitrogen), 2-8°C

Part 3: Synthetic Routes & Optimization
The synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine typically proceeds via the O-

alkylation of the precursor 4-Bromo-3-hydroxypyridine (CAS 161417-28-3). Two primary

methodologies are employed depending on scale and purity requirements.

Method A: Base-Mediated Alkylation (Standard Scale)
This is the most robust method for multi-gram synthesis. It utilizes a weak base to deprotonate

the pyridinol, followed by nucleophilic attack on 1-bromo-2-methoxyethane.

Reagents: 4-Bromo-3-hydroxypyridine, 1-Bromo-2-methoxyethane, K₂CO₃ (or Cs₂CO₃).

Solvent: DMF or Acetonitrile (ACN).
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Conditions: 60–80°C, 4–12 hours.

Method B: Mitsunobu Reaction (High Precision)
Used when avoiding strong heating or alkyl halides is necessary.

Reagents: 4-Bromo-3-hydroxypyridine, 2-Methoxyethanol, PPh₃, DIAD/DEAD.

Solvent: THF.

Mechanism: Activation of the alcohol followed by Sₙ2 displacement.

Experimental Protocol (Method A - Optimized)
Charge: To a dry round-bottom flask, add 4-Bromo-3-hydroxypyridine (1.0 eq) and anhydrous

DMF (10 volumes).

Base: Add K₂CO₃ (2.0 eq) in one portion. Stir at RT for 30 min to ensure deprotonation (color

change often observed).

Alkylation: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq).

Reaction: Heat to 60°C. Monitor by LCMS for consumption of the starting material (M+H

174/176).

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

Na₂SO₄.[2]

Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow
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Figure 1: Step-wise synthesis pathway via base-mediated alkylation.
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Part 4: Reactivity Profile & Applications
The strategic value of CAS 1628707-46-9 lies in its orthogonal reactivity. The bromine at C4 is

electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to

palladium-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The most common application. The compound couples with aryl/heteroaryl boronic acids to

generate bi-aryl scaffolds common in kinase inhibitors (e.g., EGFR, BTK inhibitors).

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Base: Na₂CO₃ or K₃PO₄.

Note: The 3-alkoxy group exerts a steric influence, often requiring slightly elevated

temperatures (80-100°C) or Buchwald precatalysts (e.g., XPhos Pd G3) for hindered

substrates.

2. Buchwald-Hartwig Amination (C-N Bond Formation)
Used to introduce amine motifs at the C4 position.

Utility: Creating 4-aminopyridine derivatives, a privileged scaffold in CNS drug discovery.

3. Lithiation/Exchange
Treatment with n-BuLi or i-PrMgCl can effect bromine-lithium exchange, allowing the pyridine to

act as a nucleophile toward aldehydes or ketones.

Caution: The 2-methoxyethoxy oxygen can coordinate to Lithium, potentially directing

ortholithiation if conditions are not strictly controlled (low temp required: -78°C).

Visualization: Downstream Diversification
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Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.

Part 5: Handling & Safety
While specific toxicological data for this exact CAS may be limited, it should be handled as a

standard halogenated pyridine.

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Stability: The ether linkage is stable to basic and mild acidic conditions but may cleave under

strong Lewis acidic conditions (e.g., BBr₃) used for demethylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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